3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide
Overview
Description
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a pyridine ring
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been widely studied due to their broad range of chemical and biological properties . They have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a process that is often dysregulated in cancer cells. By inducing apoptosis, these compounds can potentially inhibit the growth of cancer cells .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can activate caspase 3, an important therapeutic target for cancer therapy . Caspase 3 is an executioner of apoptosis, and its activation leads to irreversible cell death .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells . This can potentially inhibit the growth of cancer cells and result in a reduction in tumor size .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring.
Coupling with the pyridine derivative: The oxadiazole intermediate is then coupled with 6-methylpyridine-2-amine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for the synthesis of the intermediate and final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound can be used as a probe to study the biological pathways involving oxadiazole derivatives.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide is unique due to its specific combination of a furan ring, an oxadiazole ring, and a pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-10-4-2-6-12(16-10)17-13(20)7-8-14-18-15(19-22-14)11-5-3-9-21-11/h2-6,9H,7-8H2,1H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMMAQSBPXPLBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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